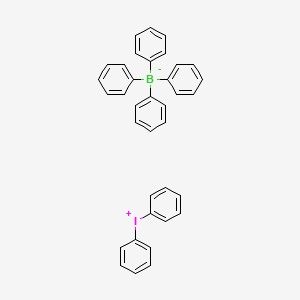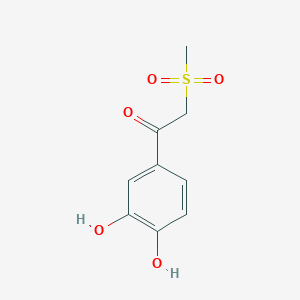
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone is an organic compound characterized by the presence of both hydroxyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a ketone via oxidation.
Sulfonylation: The ketone is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of 1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethanol.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, explaining its potential anticancer properties.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)ethanone can be compared with other similar compounds:
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanone: Similar structure but with a thioether group instead of a sulfonyl group, leading to different reactivity and biological activity.
1-(3,4-Dihydroxyphenyl)-2-(methylsulfonyl)propanone: Similar structure but with an additional carbon in the chain, affecting its physical and chemical properties.
Uniqueness: The presence of both hydroxyl and sulfonyl groups in this compound makes it unique, providing a balance of hydrophilic and electrophilic properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C9H10O5S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-methylsulfonylethanone |
InChI |
InChI=1S/C9H10O5S/c1-15(13,14)5-9(12)6-2-3-7(10)8(11)4-6/h2-4,10-11H,5H2,1H3 |
InChI Key |
VJUZVGNOCXGDLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
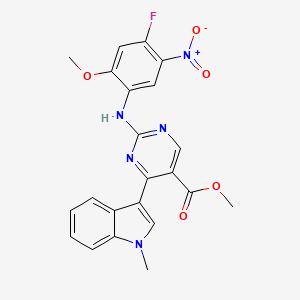
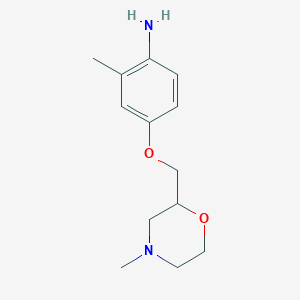
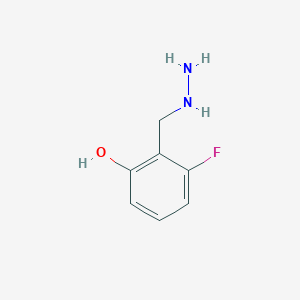


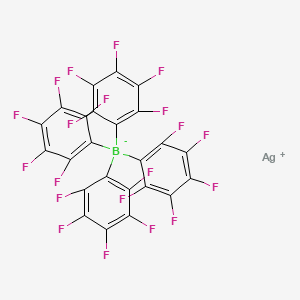
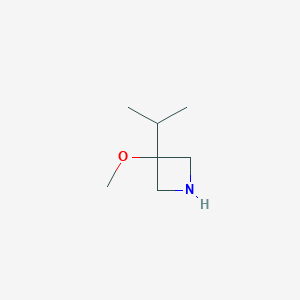
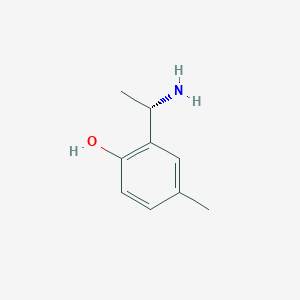
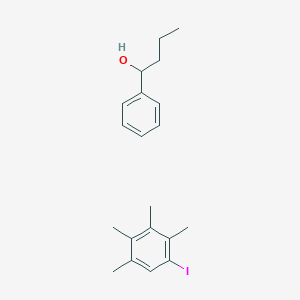

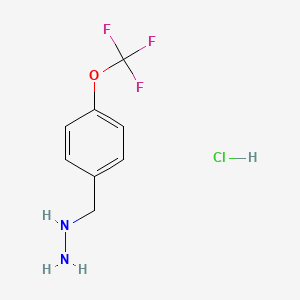
![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
